molecular formula C9H11NO2 B2458784 Methyl 2-(4-aminophenyl)acetate CAS No. 17841-68-8; 39552-81-3

Methyl 2-(4-aminophenyl)acetate

Cat. No.: B2458784
CAS No.: 17841-68-8; 39552-81-3
M. Wt: 165.192
InChI Key: TVIVLENJTXGRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-aminophenyl)acetate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.192. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-aminophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIVLENJTXGRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39552-81-3
Record name methyl 2-(4-aminophenyl)acetate
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Scientific Research Applications

While a comprehensive article focusing solely on the applications of "Methyl 2-(4-aminophenyl)acetate" with detailed data tables and case studies is not available within the provided search results, here's a summary of its potential applications based on the available information:

General Applications

  • Starting material for chemical synthesis: Aminophenyl acetates, including 4-aminophenyl acetate, are suitable starting materials for various chemical compounds due to their functional groups . They can be used as precursors for the Heck reaction of diazonium salts prepared in situ .
  • Precursor for fine chemicals, crop protection agents, and pharmaceuticals: Aminophenyl acetates can be used in the preparation of a large number of fine chemicals, crop protection agents, and pharmaceuticals .

Specific Mentions

  • Mirabegron intermediate: (R)-2-[[2-(4-aminophenyl) ethyl] is amino]-1-phenylethyl alcohol and its salt are important intermediate of Mirabegron . The preparation method involves reducing (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride into (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol using Pd/C as a catalyst in an alcohol solvent .

Related Compounds

  • Methyl 2-[2-(4-aminophenyl)acetamido]acetate: This compound, closely related to this compound, is identified as deamino-Phg(4-NH2)-Gly-OMe .

Potential Areas of Application (Inferred):

  • Pharmaceuticals: As a building block in synthesizing drug molecules .
  • Agrochemicals: As a precursor in the synthesis of crop protection agents .
  • Fine Chemicals: In the production of specialized chemical compounds .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(4-aminophenyl)acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2-(4-aminophenyl)acetic acid with methanol under acidic catalysis. Key variables include temperature (60–80°C), catalyst concentration (e.g., H₂SO₄ or HCl), and reaction time (6–12 hours). Competing side reactions, such as hydrolysis or oxidation of the amine group, can reduce yields. To mitigate this, inert atmospheres (N₂/Ar) and controlled stoichiometry are recommended . Alternative routes may involve protecting-group strategies, such as tert-butyl esters, to stabilize reactive intermediates .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, eluent: ethyl acetate/hexane) is widely used for purification due to its ability to separate polar byproducts. Recrystallization from ethanol or methanol is preferred for high-purity crystalline products (>98%), as noted in similar ester syntheses . For scale-up, fractional distillation under reduced pressure may be employed, though decomposition risks at elevated temperatures require careful monitoring .

Q. How can researchers confirm the structural integrity of this compound?

Spectroscopic characterization is critical:

  • ¹H/¹³C NMR : Peaks at δ 3.6–3.7 ppm (methoxy group) and δ 6.5–7.2 ppm (aromatic protons) confirm ester and aryl amine moieties.
  • FT-IR : Stretching bands at ~1740 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (N-H) validate functional groups.
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted starting materials) .

Advanced Research Questions

Q. What reaction mechanisms govern the catalytic esterification of 2-(4-aminophenyl)acetic acid?

The reaction follows acid-catalyzed nucleophilic acyl substitution. Protonation of the carboxylic acid enhances electrophilicity, enabling methanol attack to form the tetrahedral intermediate. Steric hindrance from the 4-aminophenyl group slows kinetics compared to simpler aryl acetates. Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding between the amine group and solvent .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

This compound serves as a precursor for bioactive molecules, including:

  • Antimicrobial agents : Coupling with heterocycles (e.g., piperazines) via amide bonds .
  • CNS-targeting drugs : Functionalization of the amine group for dopamine receptor ligands . Forensic studies highlight its structural similarity to controlled substance precursors, necessitating stringent analytical controls .

Q. What factors influence the stability of this compound under storage and experimental conditions?

  • Temperature : Degrades above 40°C; long-term storage at -20°C in amber vials is advised .
  • Light : UV exposure oxidizes the amine group, forming nitro derivatives (detectable via HPLC-MS).
  • pH : Hydrolysis accelerates in acidic/basic media, regenerating the parent carboxylic acid .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

  • Catalyst choice : H₂SO₄ vs. HCl alters reaction rates and byproduct profiles.
  • Moisture control : Trace water hydrolyzes intermediates, reducing yield. A fractional factorial design (e.g., varying catalyst loading, temperature, and solvent ratios) can identify optimal conditions while minimizing experimental runs .

Methodological Considerations

  • Impurity Profiling : Use reverse-phase HPLC with UV detection (λ = 254 nm) and spiked standards to quantify residual solvents or degradation products .
  • Scale-Up Challenges : Batch reactors with reflux condensers and inert gas purging improve reproducibility for gram-scale syntheses .

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